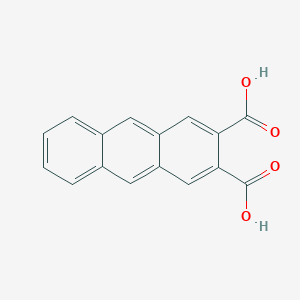

Anthracene-2,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

anthracene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKVCZAPFYNZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486865 | |

| Record name | 2,3-Anthracenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10210-28-3 | |

| Record name | 2,3-Anthracenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anthracene-2,3-dicarboxylic Acid: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of Anthracene-2,3-dicarboxylic acid, a fluorescent organic compound with significant potential in materials science and drug development. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identification

For clarity and unambiguous identification in research and procurement, the fundamental identifiers for this compound are provided below.

| Identifier | Value | Source |

| CAS Number | 10210-28-3 | [1] |

| Molecular Formula | C₁₆H₁₀O₄ | [1] |

| Molecular Weight | 266.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Introduction to this compound: A Molecule of Versatility

Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, serves as the foundational scaffold for a vast array of derivatives with tunable photophysical and chemical properties.[2][3] The addition of carboxylic acid functional groups to the anthracene core, as seen in this compound, significantly modifies its electronic and structural characteristics, opening up a wide range of applications. These derivatives are notable for their strong blue fluorescence, high quantum yields, and excellent thermal and film-forming properties.[4]

The strategic placement of substituents on the anthracene ring is a key determinant of the molecule's properties and potential applications. This compound, with its vicinal carboxylic acid groups, is a particularly interesting building block for the synthesis of more complex molecules, including metal-organic frameworks (MOFs) and novel drug delivery systems.[5][6][7]

Synthesis of this compound: A Self-Validating Protocol

The synthesis of specifically substituted anthracene derivatives like the 2,3-dicarboxylic acid can be challenging. A robust and reliable method involves the functionalization of a more readily available precursor, anthraquinone, followed by a reduction step.[2] This multi-step synthesis ensures a high degree of regioselectivity, which is crucial for obtaining the desired isomer.

Conceptual Synthesis Workflow

The logical flow of the synthesis is outlined below, starting from a commercially available precursor and proceeding through key transformations to yield the target compound.

Caption: Synthetic pathway from 2-Aminoanthraquinone to this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established chemical transformations for producing 2,3-disubstituted anthracenes.[2]

Step 1: Synthesis of 2-Hydroxyanthraquinone from 2-Aminoanthraquinone

-

Diazotization: Dissolve 2-aminoanthraquinone in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir the mixture for 1-2 hours to ensure complete formation of the diazonium salt.

-

Hydrolysis: Gently heat the diazonium salt solution to approximately 70-80 °C. The diazonium group will be replaced by a hydroxyl group, leading to the precipitation of 2-hydroxyanthraquinone.

-

Cool the mixture and filter the precipitate. Wash the solid with cold water and dry it thoroughly.

Step 2: Bromination of 2-Hydroxyanthraquinone

-

Dissolve the 2-hydroxyanthraquinone in a suitable solvent (e.g., glacial acetic acid).

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction for several hours until the starting material is consumed (monitor by TLC). The bromination will yield a mixture of bromoanthraquinones.

-

Isolate the crude product by pouring the reaction mixture into water and filtering the precipitate.

Step 3: Functionalization to Introduce Carboxylic Acid Groups

This step represents a conceptual pathway and may require optimization based on the specific bromoanthraquinone isomer isolated.

-

The bromoanthraquinone precursor can be converted to the dinitrile via a Rosenmund-von Braun reaction using copper(I) cyanide.

-

Subsequent hydrolysis of the dinitrile groups under acidic or basic conditions will yield the corresponding dicarboxylic acid.

Step 4: Reduction of the Anthraquinone Core

-

Dissolve the functionalized anthraquinone-2,3-dicarboxylic acid in an alkaline medium.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution.[2]

-

The reaction will proceed to reduce the quinone moiety to the aromatic anthracene core.

-

Acidify the reaction mixture to precipitate the final product, this compound.

-

Filter the precipitate, wash with water, and dry to obtain the pure compound.

Physicochemical and Photophysical Properties

This compound exhibits distinct properties owing to its extended π-conjugated system and the presence of electron-withdrawing carboxylic acid groups.

| Property | Value/Description | Source |

| Physical State | Solid | [8] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | [8] |

| Fluorescence | Exhibits strong blue fluorescence. | [4] |

| Absorption Maxima (λmax) | The absorption spectra of anthracene dicarboxylic acids show anthracene-like vibronic structure. The exact maxima are solvent-dependent. | [9] |

| Emission Maxima | The emission spectra are generally broad and diffuse, with maxima influenced by solvent polarity. | [9] |

Applications in Research and Development

The unique structural and photophysical properties of this compound make it a valuable compound in several areas of research.

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are prime candidates for use in OLEDs due to their high fluorescence quantum yields and excellent film-forming capabilities.[4] They can function as blue emitters, a critical component for full-color displays and solid-state lighting. The carboxylic acid groups can be further functionalized to tune the electronic properties and improve device performance.

Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality of this molecule makes it an excellent ligand for the construction of MOFs.[6][10] MOFs are crystalline materials with a high surface area and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. Anthracene-based MOFs can also exhibit interesting luminescent properties, which can be exploited for chemical sensing.[5][6]

Caption: Application workflow of this compound in the synthesis of luminescent MOFs for chemical sensing.

Drug Delivery and Biomedical Imaging

The fluorescent nature of anthracene derivatives makes them suitable for use as probes in biological systems.[3] Modifications to the anthracene core can enhance properties like cell permeability and reactivity with specific biomolecules. Recent research has explored the use of anthracene-functionalized micelles for sustained drug release and bimodal imaging-guided phototherapy.[11] While direct applications of this compound in drug delivery are still emerging, its potential as a building block for more complex theranostic agents is significant.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable compound for researchers in materials science and drug development. Its unique combination of a fluorescent aromatic core and reactive carboxylic acid functionalities provides a powerful platform for the design and synthesis of novel materials and bioactive molecules. The synthetic protocols and applications outlined in this guide are intended to provide a solid foundation for further research and innovation with this promising chemical entity.

References

-

Skalamera, D., et al. (2017). A new synthetic pathway to produce 2,3-disubstituted anthracenes. Beilstein Journal of Organic Chemistry, 13, 1836-1842. [Link]

-

de Oliveira, C. A. F., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 11(8), 934. [Link]

-

PubChem. (n.d.). 2,3-Anthracenedicarboxylic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Griesbeck, A. G., et al. (2010). Systematic Investigation of the Excited-State Properties of Anthracene-Dicarboxylic Acids. The Journal of Physical Chemistry A, 114(1), 577-584. [Link]

-

Baria, B. (2022, April 8). Synthesis of Anthracene || 7 Methods. YouTube. [Link]

-

Gyan Sanchay. (n.d.). ANTHRACENE Methods of Preparation 1. Haworth synthesis. [Link]

-

Li, J., et al. (2022). Controllable Synthesis of Metal–Organic Frameworks Based on Anthracene Ligands for High-Sensitivity Fluorescence Sensing of Fe3+, Cr2O72–, and TNP. Crystal Growth & Design, 22(5), 3246-3255. [Link]

-

PubChem. (n.d.). Anthraquinone-2,3-dicarboxylic Acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Wang, H., et al. (2021). Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy. Nanoscale, 13(3), 1637-1647. [Link]

-

Rowe, J. M. (2016). Luminescent Properties of Anthracene-based Metal-Organic Frameworks (Master's thesis, Virginia Polytechnic Institute and State University). VTechWorks. [Link]

-

Shivaji College. (n.d.). Anthracene. [Link]

-

Bhowmick, T., et al. (2021). Recent advances in the synthesis of anthracene derivatives. Molecules, 26(11), 3236. [Link]

-

Maly, M., et al. (2020). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry, 8, 589. [Link]

-

SciSpace. (n.d.). Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids. [Link]

-

Antal, C., et al. (2021). Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. Crystals, 11(11), 1361. [Link]

- Google Patents. (n.d.).

Sources

- 1. 2,3-Anthracenedicarboxylic acid | C16H10O4 | CID 12307122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. Anthracene-2,6-dicarboxylic acid - CD Bioparticles [cd-bioparticles.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

Navigating the Unknown: A Health and Safety Guide for Anthracene-2,3-dicarboxylic Acid and Uncharacterized Compounds

A Note on Scientific Integrity and the Precautionary Principle

In such instances, scientific integrity and a commitment to safety demand the adoption of the precautionary principle . This guide is therefore structured not as a definitive toxicology report on Anthracene-2,3-dicarboxylic acid, but as an in-depth technical framework for handling this and other chemical compounds with unknown hazards. We will treat the compound as potentially hazardous and outline a robust system of controls to ensure the safety of all personnel.[1][2]

Part 1: Hazard Analysis Based on Structural Analogy

While we must not assume the safety profile of this compound is identical to its parent or related structures, we can use these known compounds to inform our initial risk assessment. This approach allows us to anticipate potential hazards and establish a baseline for control measures.

The core structure is anthracene , a polycyclic aromatic hydrocarbon (PAH). PAHs as a class are known for potential health effects. The addition of two carboxylic acid groups will significantly alter the molecule's properties, such as solubility, reactivity, and bioavailability, which in turn affects its toxicological profile.

Potential Hazards (Inferred for Precautionary Measures):

| Hazard Class | Potential Effect Based on Structural Analogs (e.g., Anthracene) | Rationale and Considerations for this compound |

| Skin Irritation/Sensitization | Anthracene can cause skin irritation, and some PAHs are skin sensitizers.[3] | Carboxylic acid groups can also be irritating. Assume the compound is a skin irritant and potential sensitizer. |

| Eye Irritation | Anthracene is known to cause eye irritation.[3] | Assume the compound is a serious eye irritant. |

| Respiratory Irritation | Inhalation of anthracene dust can irritate the nose, throat, and lungs.[3] | As a solid, dust generation is a primary exposure route. Assume it may cause respiratory irritation. |

| Aquatic Toxicity | Anthracene is classified as very toxic to aquatic life with long-lasting effects. | The core PAH structure suggests a high potential for environmental toxicity. All releases to the environment should be prevented. |

| Carcinogenicity/Mutagenicity | Some PAHs are known or suspected carcinogens. Anthracene itself has been studied for mutagenic effects. | In the absence of data, it is prudent to handle the compound as a potential carcinogen/mutagen. |

| Combustibility | Anthracene is a combustible solid.[3] | Assume the compound is a combustible solid and may form explosive dust-air mixtures if dispersed. |

Part 2: The Core Directive: Risk Assessment and Control Banding

For a substance with unknown toxicological properties, a formal risk assessment is not just a recommendation; it is a necessity.[4][5][6] A practical approach for this scenario is Control Banding . This is a qualitative risk assessment strategy that groups chemicals into "bands" based on their potential hazards and exposure potential to determine the necessary level of control.[7][8][9][10][11]

Risk Assessment and Control Workflow

The following diagram illustrates the decision-making process for handling this compound or any uncharacterized compound.

Caption: Risk Assessment and Control Workflow for Uncharacterized Compounds.

Part 3: Experimental Protocols and Safe Handling

Engineering Controls: The First Line of Defense

Minimize exposure by isolating the hazard. All manipulations of solid this compound that could generate dust, and all handling of its solutions, must be performed within appropriate engineering controls.

-

Primary Control: A certified chemical fume hood is mandatory for all operations.

-

Secondary Control (for highly hazardous or sensitive operations): For weighing small quantities or when aerosolization is a significant risk, a glovebox or a ventilated balance enclosure should be used.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting personnel from residual risks.[3]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves are mandatory. Given the unknown permeation characteristics of this compound, it is advisable to use double-gloving, for instance, with a nitrile inner glove and a neoprene or other more robust outer glove. Consult glove manufacturer charts for resistance to related compounds (e.g., aromatic compounds, carboxylic acids) to make an informed selection.

-

Body Protection: A flame-resistant lab coat, fully fastened, is required. For larger scale operations, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to prevent dust or aerosol generation, or in the case of a spill, a NIOSH-approved respirator with P100 (particulate) cartridges is required. A full respiratory protection program, including fit testing and training, must be in place.[3]

Step-by-Step Safe Handling Protocol (Solid Compound)

-

Preparation:

-

Designate a specific area within a chemical fume hood for the work.

-

Ensure all necessary equipment (spatulas, weigh boats, containers) is inside the hood.

-

Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Don the required PPE (double gloves, goggles, lab coat).

-

-

Weighing:

-

Perform all weighing operations within a ventilated enclosure or on a tared container inside the fume hood.

-

Handle the container of this compound with care to avoid generating dust.

-

Use a dedicated spatula to transfer the solid. Do not use a brush, as this can aerosolize particles.

-

Close the primary container immediately after dispensing.

-

-

Dissolution/Reaction:

-

Add solvents slowly to the solid to avoid splashing.

-

If heating is required, use a controlled heating mantle and monitor the reaction closely.

-

Keep all containers capped when not in use.

-

-

Post-Handling:

-

Carefully clean all equipment used. Decontaminate spatulas and surfaces with an appropriate solvent (e.g., ethanol), collecting the waste in a designated hazardous waste container.

-

Remove the outer pair of gloves and dispose of them in the designated solid waste container.

-

Remove the remaining PPE before leaving the laboratory area.

-

Wash hands thoroughly with soap and water.[12]

-

Storage and Waste Disposal

-

Storage: Store this compound in a tightly sealed, clearly labeled container.[13][14] The label should include the chemical name, date received, and a warning such as: "Caution: Substance of Unknown Toxicity. Handle with Extreme Care." Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.

-

Waste Disposal: All waste, including contaminated PPE, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste. Do not dispose of down the drain. Follow all institutional, local, and national regulations for hazardous waste disposal.

Part 4: Emergency Procedures

Spill Response

In the event of a spill, the primary objective is to protect personnel and prevent the spread of contamination.

Caption: Workflow for Responding to an Accidental Spill.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[15]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][15]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

Working with uncharacterized compounds like this compound is inherent to scientific advancement. However, this work must be conducted within a culture of safety that prioritizes risk mitigation and the protection of personnel. By adhering to the precautionary principle, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can handle such substances responsibly and safely. Always remember: treat unknown chemicals as if they are hazardous .[2]

References

-

Quora. (2020, August 23). What is the thumb rule on handling unknown chemicals? [Online forum post]. Retrieved from [Link]

-

Quora. (2025, August 16). What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting? [Online forum post]. Retrieved from [Link]

-

Emergency Management and Safety. Chapter 6: Chemical Storage and Handling. Retrieved from [Link]

-

Purdue University Environmental Health and Safety. Unknown Chemicals. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Unidentified Chemical | Medical Management Guidelines. Retrieved from [Link]

-

New Jersey Department of Health and Senior Services. Hazardous Substance Fact Sheet: Anthracene. Retrieved from [Link]

-

Cerritos College. Safety in the Chemistry Laboratory. Retrieved from [Link]

-

University of Pittsburgh Environmental Health and Safety. (2023, September 21). Guidelines for the Safe Handling of Unknown Chemicals. Retrieved from [Link]

-

University of California, Berkeley. Laboratory Safety Guide. Retrieved from [Link]

-

Taylor & Francis. Control banding – Knowledge and References. Retrieved from [Link]

-

Intersolia. (2025, June 25). Chemical Risk Assessment – A Step-by-Step Guide. Retrieved from [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

The University of Texas at Tyler. Unknown Chemical Guidance. Retrieved from [Link]

-

Health and Safety Authority. Chemical Risk Assessment. Retrieved from [Link]

-

ChemSafetyPro. (2016, January 6). GHS Hazard Class and Hazard Category. Retrieved from [Link]

-

Wikipedia. Control banding. Retrieved from [Link]

-

ERA Environmental Management Solutions. (2014, May 20). GHS Hazard Classification: Everything You Need to Know. Retrieved from [Link]

-

FEMA.gov. (2023, January 26). 3.1 Chemical Risk Assessment. Retrieved from [Link]

-

Frontiers in Public Health. (2023, December 12). A control banding method for chemical risk assessment in occupational settings in France. Retrieved from [Link]

-

United States Environmental Protection Agency (EPA). Risk Evaluations for Existing Chemicals under TSCA. Retrieved from [Link]

-

United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

-

Chemscape. (2023, July 25). What is Occupational Exposure Banding vs Control Banding? Retrieved from [Link]

-

Safe Work Australia. Classifying hazardous chemicals National guide. Retrieved from [Link]

-

American Chemical Society. Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. students.umw.edu [students.umw.edu]

- 3. Advanced Laboratory and Safety Rules | University of Puget Sound [pugetsound.edu]

- 4. intersolia.com [intersolia.com]

- 5. Risk Assessment - Health and Safety Authority [hsa.ie]

- 6. acs.org [acs.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. CCOHS: Control Banding [ccohs.ca]

- 9. Control banding - Wikipedia [en.wikipedia.org]

- 10. Frontiers | A control banding method for chemical risk assessment in occupational settings in France [frontiersin.org]

- 11. What is Occupational Exposure Banding vs Control Banding? | Chemscape [chemscape.com]

- 12. quora.com [quora.com]

- 13. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]

- 14. uttyler.edu [uttyler.edu]

- 15. Unidentified Chemical | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

Methodological & Application

Protocol for the Synthesis of Lanthanide-Based Metal-Organic Frameworks with Anthracene Linkers

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of lanthanide-based Metal-Organic Frameworks (Ln-MOFs) utilizing anthracene-based organic linkers. The unique photophysical properties of the anthracene moiety, combined with the characteristic luminescence of lanthanide ions, make these materials highly promising for applications in chemical sensing, drug delivery, and advanced materials science. This guide offers a step-by-step methodology for the solvothermal synthesis of these crystalline materials, an in-depth explanation of the rationale behind key experimental parameters, and detailed procedures for their characterization. This document is intended for researchers, scientists, and professionals in the fields of materials chemistry, inorganic chemistry, and drug development, providing a robust framework for the successful synthesis and analysis of these advanced porous materials.

Introduction: The Synergy of Lanthanides and Anthracene in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Among the vast family of MOFs, those incorporating lanthanide ions (Ln³⁺) are of particular interest due to their unique electronic and optical properties. Lanthanides exhibit high and variable coordination numbers (typically ranging from 6 to 12), which allows for the formation of diverse and stable framework topologies.[1] This versatility in coordination geometry, a consequence of the large ionic radii and shielded 4f orbitals of the lanthanides, is a key factor in the design of novel MOF structures with tailored functionalities.[1]

The choice of the organic linker is paramount in dictating the properties of the resulting MOF. Anthracene and its derivatives, with their extended π-conjugated systems, are excellent candidates for constructing photoactive MOFs. The inherent luminescence of the anthracene unit can be harnessed for sensing applications, and its rigid structure can lead to robust frameworks with permanent porosity. When combined with lanthanide ions, the anthracene linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide center, which then emits at its characteristic wavelength. This "antenna effect" is a cornerstone of the design of highly luminescent Ln-MOFs.

This application note will focus on the synthesis of Ln-MOFs using 9,10-anthracenedicarboxylic acid (H₂ADC) as the organic linker, a common and effective building block for these materials. We will delve into the intricacies of the solvothermal synthesis method, providing a detailed, step-by-step protocol and elucidating the critical role of various reaction parameters.

Synthesis of the Anthracene-Based Linker: 9,10-Anthracenedicarboxylic Acid (H₂ADC)

A reliable synthesis of the organic linker is a prerequisite for successful MOF preparation. While H₂ADC is commercially available, its synthesis from readily available starting materials can be a cost-effective alternative. A common route involves the oxidation of anthracene to 9,10-anthraquinone, followed by a subsequent reaction to introduce the carboxylic acid functionalities.

Step 1: Oxidation of Anthracene to 9,10-Anthraquinone

The oxidation of anthracene is a critical step and can be achieved using various oxidizing agents. A common laboratory-scale method utilizes chromic acid or nitric acid.[2]

Protocol:

-

In a well-ventilated fume hood, dissolve anthracene in a suitable solvent such as glacial acetic acid.

-

Slowly add a solution of the oxidizing agent (e.g., a solution of sodium dichromate in sulfuric acid or concentrated nitric acid) to the anthracene solution while stirring. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 50-60 °C) for a specified period (typically 1-2 hours) to ensure complete reaction.

-

Pour the reaction mixture into a large volume of cold water to precipitate the crude 9,10-anthraquinone.

-

Collect the yellow solid by filtration, wash thoroughly with water to remove any residual acid, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 9,10-anthraquinone.

Step 2: Synthesis of 9,10-Anthracenedicarboxylic Acid from 9,10-Anthraquinone

The conversion of the quinone to the dicarboxylic acid is a more complex transformation. While various methods exist, one approach involves the use of a strong oxidizing agent under forcing conditions. A more controlled laboratory synthesis can be achieved through a multi-step process involving the formation of an intermediate that can be subsequently hydrolyzed to the dicarboxylic acid. For the purpose of this guide, we will assume the availability of commercial H₂ADC for the subsequent MOF synthesis.

Solvothermal Synthesis of Lanthanide-Anthracene MOFs

The solvothermal method is the most common and effective technique for the synthesis of high-quality crystalline MOFs.[3] This method involves heating a solution of the metal precursor and the organic linker in a sealed vessel, leading to the crystallization of the MOF product.

Materials and Reagents

-

Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O), where Ln = Eu, Tb, etc. (99.9% purity)

-

9,10-Anthracenedicarboxylic acid (H₂ADC) (98% purity)

-

N,N-Dimethylformamide (DMF) (anhydrous, 99.8%)

-

Ethanol (absolute)

-

Deionized water

Equipment

-

Teflon-lined stainless steel autoclave (23 mL)

-

Programmable oven

-

Centrifuge

-

Schlenk line or vacuum oven

-

Analytical balance

-

pH meter

Detailed Synthesis Protocol: A Case Study with Eu-ADC and Tb-ADC MOFs

This protocol is adapted from the work of Mathis et al. (2018) for the synthesis of isostructural Eu-ADC and Tb-ADC MOFs.[4]

Table 1: Reagent Quantities for the Synthesis of Eu-ADC and Tb-ADC MOFs

| Reagent | Molar Mass ( g/mol ) | Quantity (mg) | Moles (mmol) |

| Eu(NO₃)₃·6H₂O | 446.08 | 44.6 | 0.1 |

| Tb(NO₃)₃·6H₂O | 453.04 | 45.3 | 0.1 |

| H₂ADC | 266.25 | 40.0 | 0.15 |

| DMF | 73.09 | 10 mL | - |

Step-by-Step Procedure:

-

Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve the lanthanide salt (0.1 mmol) in 5 mL of DMF. In a separate vial, dissolve H₂ADC (0.15 mmol) in 5 mL of DMF. The use of a slight excess of the linker can sometimes promote the formation of the desired crystalline phase.

-

Combining Reagents: Slowly add the lanthanide salt solution to the H₂ADC solution while stirring to ensure a homogeneous mixture.

-

Transfer to Autoclave: Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

-

Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C and maintain this temperature for 72 hours.

-

Cooling: After the reaction is complete, allow the autoclave to cool slowly to room temperature.

-

Product Isolation: Collect the crystalline product by centrifugation or filtration.

-

Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF solvent.

-

Drying: Dry the final product under vacuum at 60 °C for 12 hours.

The Rationale Behind the Experimental Choices

-

Solvent System (DMF): DMF is a high-boiling point, polar aprotic solvent that is widely used in MOF synthesis. Its ability to dissolve both the metal salts and the organic linkers is crucial for achieving a homogeneous reaction mixture.[5] Furthermore, at elevated temperatures, DMF can slowly decompose to generate dimethylamine, which can act as a base to deprotonate the carboxylic acid linker, facilitating its coordination to the metal center.[5]

-

Temperature (120 °C): The reaction temperature is a critical parameter in solvothermal synthesis. It influences the kinetics of nucleation and crystal growth.[6][7] A temperature of 120 °C is often sufficient to promote the dissolution of the reactants and facilitate the formation of a crystalline product without causing excessive decomposition of the organic linker. Higher temperatures can sometimes lead to the formation of denser, less porous phases.[7]

-

Reaction Time (72 hours): The extended reaction time allows for the slow crystallization of the MOF, which is essential for obtaining well-defined, single-phase crystals. Shorter reaction times may result in amorphous products or a mixture of phases.

-

pH: While not explicitly controlled in this protocol, the in-situ generation of base from DMF decomposition influences the pH of the reaction mixture. The pH plays a crucial role in the deprotonation of the carboxylic acid linker and the coordination of the metal ions.[8][9] In general, a slightly acidic to neutral pH is optimal for the synthesis of many carboxylate-based MOFs. Extreme pH values can lead to the formation of metal hydroxides (at high pH) or the protonation of the linker (at low pH), preventing MOF formation.[10]

Visualizing the Synthesis Workflow

Figure 1: General workflow for the solvothermal synthesis of lanthanide-anthracene MOFs.

Characterization of Lanthanide-Anthracene MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique used to verify the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern of the synthesized material should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.

-

Expected Results: For the Eu-ADC and Tb-ADC MOFs synthesized according to the protocol, the PXRD patterns should be nearly identical, indicating that they are isostructural.[4] The patterns should exhibit sharp, well-defined peaks, confirming the high crystallinity of the material.[11] The absence of broad humps indicates the absence of amorphous impurities.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the MOF and the presence of solvent molecules within the pores.

-

Expected Results: A typical TGA curve for a lanthanide-anthracene MOF will show an initial weight loss corresponding to the removal of guest and coordinated solvent molecules (e.g., DMF and water).[4] This is followed by a plateau of thermal stability, after which a significant weight loss occurs at higher temperatures, corresponding to the decomposition of the organic linker and the collapse of the framework.[12] For the Eu-ADC and Tb-ADC MOFs, a weight loss of approximately 30% between 100 and 450 °C is expected, corresponding to the loss of DMF molecules.[4] The framework itself is expected to be stable up to around 440 °C.[4]

Table 2: Interpreting a Typical TGA Curve for a Lanthanide-Anthracene MOF

| Temperature Range | Event | Interpretation |

| < 150 °C | Initial weight loss | Removal of guest solvent molecules (e.g., ethanol). |

| 150 - 450 °C | Second weight loss | Removal of coordinated solvent molecules (e.g., DMF). |

| > 450 °C | Major weight loss | Decomposition of the anthracene linker and framework collapse. |

| Final Plateau | Residual mass | Formation of the corresponding lanthanide oxide. |

Luminescence Spectroscopy

Luminescence spectroscopy is crucial for investigating the photophysical properties of these materials.

-

Expected Results: The luminescence of lanthanide-anthracene MOFs is often dominated by the emission from the anthracene linker, as the energy transfer to the lanthanide ion can be inefficient or quenched.[4] The emission spectrum will typically show a broad band characteristic of the anthracene moiety. In some cases, characteristic sharp emission peaks from the lanthanide ion (e.g., Eu³⁺ or Tb³⁺) may be observed, but their intensity might be low. The quenching of the linker's luminescence upon incorporation into the MOF structure is a common phenomenon and can be attributed to various factors, including inter-linker interactions and energy transfer to non-radiative decay pathways.[4][13]

Visualizing the Characterization Workflow

Figure 2: Key characterization techniques and the information they provide for lanthanide-anthracene MOFs.

Troubleshooting Common Synthesis Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Amorphous Product | - Reaction temperature too low.- Reaction time too short.- Incorrect solvent or reactant concentrations. | - Increase the reaction temperature in small increments (e.g., 10 °C).- Extend the reaction time.- Ensure all reactants are fully dissolved before heating. |

| Poor Crystallinity | - Rapid cooling of the autoclave.- Presence of impurities in the starting materials. | - Allow the autoclave to cool down slowly to room temperature.- Use high-purity starting materials. |

| Formation of Multiple Phases | - Inhomogeneous reaction mixture.- Unoptimized reactant molar ratio. | - Ensure thorough mixing of the reactant solutions.- Systematically vary the metal-to-linker molar ratio. |

| Low Yield | - Incomplete reaction.- Product loss during washing steps. | - Increase the reaction time or temperature.- Use centrifugation for product isolation to minimize loss. |

Conclusion

The synthesis of lanthanide-based MOFs with anthracene linkers offers a versatile platform for the development of advanced functional materials. The protocol detailed in this application note provides a reliable and reproducible method for the preparation of these crystalline materials. By understanding the rationale behind the experimental parameters and employing the appropriate characterization techniques, researchers can confidently synthesize and analyze these promising materials for a wide range of applications. The insights provided into the interplay of lanthanide coordination chemistry and the photophysical properties of the anthracene linker will aid in the rational design of new Ln-MOFs with tailored functionalities.

References

-

Mondal, S., & Ghosh, S. K. (2025). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Sustainability. ([Link])

-

A New Microporous Lanthanide Metal–Organic Framework with a Wide Range of pH Linear Response. PMC. ([Link])

-

Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. MDPI. ([Link])

-

A Family of Highly Stable Lanthanide Metal−Organic Frameworks: Structural Evolution and Catalytic Activity. Chemistry of Materials - ACS Publications. ([Link])

-

Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Publishing. ([Link])

-

Adventures in the Synthesis of Metal Organic Frameworks. YouTube. ([Link])

-

Mathis, S. R., II, Golafale, S. T., Solntsev, K. M., & Ingram, C. W. (2018). Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. Crystals, 8(1), 53. ([Link])

-

-PXRD Graph of La-NDC MOF. ResearchGate. ([Link])

- A kind of synthetic method of 9-anthracenecarboxylic acid.

-

An Enzymatic Oxidation Cascade Converts δ-Thiolactone Anthracene to Anthraquinone in the Biosynthesis of Anthraquinone-Fused Enediynes. JACS Au - ACS Publications. ([Link])

-

MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Linkspringer. ([Link])

-

Effect of Solvothermal Temperature on Morphology and Supercapacitor Performance of Ni-MOF. MDPI. ([Link])

-

Effect of Lanthanide Contraction on Crystal Structures of Three-Dimensional Lanthanide Based Metal–Organic Frameworks with Thiophene-2,5-Dicarboxylate and Oxalate. Crystal Growth & Design - ACS Publications. ([Link])

-

Effect of lanthanide contraction on crystal structures of lanthanide coordination polymers with 2,5-piperazinedione-1,4-diacetic acid. ResearchGate. ([Link])

-

Modulated Hydrothermal Chemistry of Metal–Organic Frameworks. Accounts of Materials Research - ACS Publications. ([Link])

-

Interpreting TGA Curves. Scribd. ([Link])

-

MOLECULAR DYNAMICS STUDIES ON THE INFLUENCE OF SOLVENT ON THE SELF-ASSEMBLY OF METAL-ORGANIC FRAMEWORKS. Research Explorer The University of Manchester. ([Link])

-

Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. Digital Library of Georgia. ([Link])

-

Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. ([Link])

-

Lanthanide-based metal–organic frameworks as luminescent probes. RSC Publishing. ([Link])

-

Does the pH value have a significant role in MOFs synthesis?. ResearchGate. ([Link])

-

Thermogravimetric analysis (TGA). Chemistry LibreTexts. ([Link])

-

Hydrothermal synthesis of MOFs. ResearchGate. ([Link])

-

3021 Oxidation of anthracene to anthraquinone. oc-praktikum.de. ([Link])

-

Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. ([Link])

-

Influence of temperature on metal-organic frameworks. sciencedirect.com. ([Link])

- Process for the preparation of anthraquinone.

-

How to Interpret a TGA Curve: An Expert Guide. Torontech. ([Link])

-

9: Aspects of Hydrothermal and Solvothermal Methods in MOF Chemistry. chem.libretexts.org. ([Link])

-

A Step Towards Change: A Green Alternative for the Synthesis of Metal–Organic Frameworks. ChemRxiv. ([Link])

-

Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. ResearchGate. ([Link])

-

Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. OSTI. ([Link])

-

Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. Chemistry of Materials - ACS Publications. ([Link])

-

Interpreting TGA Curves. METTLER TOLEDO. ([Link])

-

(a) The aerobic oxidation of anthracene (1) to anthraquinone (4) using.... ResearchGate. ([Link])

-

Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. MDPI. ([Link])

-

Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions (RSC Publishing). ([Link])

-

Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry. ([Link])

-

RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. MDPI. ([Link])

-

Chemical properties of Anthracene || Oxidation & Electrophilic Substitution (ESR) Reactions.. YouTube. ([Link])

Sources

- 1. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Influence of temperature on metal-organic frameworks [html.rhhz.net]

- 8. A New Microporous Lanthanide Metal–Organic Framework with a Wide Range of pH Linear Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

Anthracene-2,3-dicarboxylic acid in the development of fluorescent sensors

Application Notes & Protocols

Topic: Anthracene-2,3-dicarboxylic Acid in the Development of Fluorescent Sensors

I. Introduction: The Anthracene Scaffold in Modern Sensing

Anthracene, a simple polycyclic aromatic hydrocarbon (PAH), has emerged as a cornerstone fluorophore in the design of chemical sensors. Its rigid, planar structure and three fused benzene rings give rise to desirable photophysical properties, including high fluorescence quantum yields and excellent chemical stability.[1][2] These characteristics make the anthracene core an ideal signaling unit for reporting on the presence and concentration of a wide array of analytes.

This guide focuses specifically on This compound , a derivative of strategic importance. The two carboxylic acid groups, positioned on an external benzene ring, serve as versatile chemical handles. They provide a direct and reliable point for synthetic modification, allowing for the covalent attachment of various "receptor" or "recognition" units tailored to bind specific target analytes.[3] Furthermore, the electronic nature and positioning of these carboxyl groups can significantly influence the core fluorophore's excited-state properties, offering a mechanism to modulate the sensor's response.[4][5]

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this compound for the rational design and application of novel fluorescent sensors. We will delve into the underlying sensing mechanisms, provide detailed synthetic and analytical protocols, and offer insights into robust data interpretation.

II. Core Principles: Mechanism of Signal Transduction

The functionality of a fluorescent sensor based on this compound hinges on the effective communication between the analyte-binding event at the receptor and a corresponding change in the fluorescence output of the anthracene core. Several photophysical mechanisms can be exploited, with Photoinduced Electron Transfer (PET) being one of the most common and elegant.

The PET "Off-On" Mechanism:

In a typical PET sensor design, a receptor unit with a lone pair of electrons (e.g., an amine or thioether) is attached to the anthracene scaffold. In the "Off" state (no analyte), upon excitation of the anthracene fluorophore, the receptor's lone pair can donate an electron to the excited anthracene. This process, PET, quenches the fluorescence, resulting in a non-radiative decay back to the ground state and minimal light emission.

Upon introduction of the target analyte (e.g., a metal cation like Hg²⁺ or a proton), the analyte binds to the receptor. This binding event lowers the energy of the receptor's lone pair, making it energetically unfavorable to donate an electron to the excited fluorophore. The PET process is inhibited, "blocking" the quenching pathway. Consequently, the excited anthracene returns to the ground state via the emissive pathway, resulting in a significant increase in fluorescence intensity—a "Turn-On" response.[6][7]

Caption: General mechanism of a "Turn-On" PET-based fluorescent sensor.

III. Experimental Protocols

Protocol 1: Synthesis of a Model Sensor

This protocol outlines a representative synthesis of a fluorescent sensor from this compound. The strategy involves converting the dicarboxylic acid to a more reactive anhydride, followed by reaction with an amine-containing receptor unit.

A. Rationale and Causality:

-

Anhydride Formation: Dicarboxylic acids can be sluggish in direct amide bond formation. Converting to the cyclic anhydride intermediate significantly increases the electrophilicity of the carbonyl carbons, facilitating a cleaner and more efficient reaction with the amine nucleophile of the receptor.

-

Solvent Choice: Anhydrous solvents are critical to prevent the hydrolysis of the anhydride intermediate back to the dicarboxylic acid.

-

Purification: Chromatographic purification is essential to remove unreacted starting materials and byproducts, which could interfere with subsequent photophysical analysis.

B. Step-by-Step Methodology:

-

Step 1: Synthesis of Anthracene-2,3-dicarboxylic Anhydride

-

To a solution of this compound (1.0 mmol) in acetic anhydride (15 mL), add a catalytic amount of anhydrous sodium acetate.

-

Reflux the mixture for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Cool the reaction mixture to room temperature. The product will precipitate.

-

Filter the solid precipitate, wash with cold water, and then a small amount of cold ethanol.

-

Dry the resulting solid under vacuum to yield Anthracene-2,3-dicarboxylic anhydride. Characterize by FT-IR (disappearance of broad O-H stretch, appearance of characteristic anhydride C=O stretches) and NMR.

-

-

Step 2: Coupling with an Amine-Containing Receptor

-

Dissolve the Anthracene-2,3-dicarboxylic anhydride (0.5 mmol) in 20 mL of anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) in a round-bottom flask under nitrogen.

-

In a separate flask, dissolve the chosen amine-receptor (e.g., 2-(2-aminoethoxy)ethanol, 0.6 mmol) in 5 mL of the same anhydrous solvent.[8]

-

Add the amine solution dropwise to the anhydride solution at room temperature with stirring.

-

Stir the reaction mixture for 12-24 hours. Monitor by TLC until the starting anhydride is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., DCM/Methanol or Hexane/Ethyl Acetate) to isolate the pure sensor molecule.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

-

Caption: Synthetic workflow for a model sensor.

Protocol 2: Photophysical and Analytical Characterization

This protocol details the steps to evaluate the synthesized sensor's performance, including its optical properties and its response to a target analyte.

A. Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile, DMSO, or a buffer solution).[1]

-

Prepare a stock solution of the target analyte (e.g., 20 mM solution of a metal salt in deionized water).[1]

-

Causality: High-concentration stock solutions allow for the addition of very small volumes during titration, minimizing dilution effects.

-

-

UV-Vis and Fluorescence Spectroscopy:

-

Dilute the sensor stock solution to a working concentration (e.g., 10 µM) in the desired analytical buffer (e.g., HEPES or PBS, pH 7.4).

-

Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_max).

-

Record the fluorescence emission spectrum by exciting at or near the λ_max. Use a 10 mm path length quartz cuvette. Set appropriate excitation and emission slit widths (e.g., 5 nm/5 nm).[1]

-

-

Fluorescence Titration:

-

To a cuvette containing 2.0 mL of the sensor solution (10 µM), incrementally add small aliquots of the analyte stock solution using a micropipette.[1]

-

After each addition, gently mix and allow the system to equilibrate (e.g., 1 minute).

-

Record the fluorescence emission spectrum after each addition.

-

A "Turn-On" response will be observed as a progressive increase in fluorescence intensity, while a "Turn-Off" response will show a decrease.

-

-

Selectivity Test:

-

Prepare a series of solutions containing the sensor (10 µM) and a potential interfering ion (e.g., 10 equivalents). Record the fluorescence.

-

To each of these solutions, add the target analyte (e.g., 10 equivalents) and record the fluorescence again.

-

Causality: This "bar chart" experiment is crucial for demonstrating that the sensor responds preferentially to the target analyte even in a complex mixture, which is a hallmark of a trustworthy and useful sensor.

-

Protocol 3: Data Analysis and Performance Metrics

A. Determination of Fluorescence Quantum Yield (Φ_F):

The quantum yield is a measure of the efficiency of the fluorescence process.[9][10] It is typically determined using a comparative method with a well-characterized standard.[11]

-

Equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

-

Where: Φ_F is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Procedure:

-

Prepare dilute solutions of the standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) and the sample with absorbances < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance (A) and the integrated fluorescence intensity (I) for both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield using the equation above.

-

B. Calculation of the Binding Constant (K_a):

The binding constant (or association constant, K_a) quantifies the affinity between the sensor and the analyte. It can be derived from the fluorescence titration data using the Benesi-Hildebrand equation for a 1:1 binding model.[12]

-

Equation: 1 / (F - F₀) = 1 / (K_a * (F_max - F₀) * [Analyte]) + 1 / (F_max - F₀)

-

Where: F₀ is the initial fluorescence, F is the fluorescence at a given analyte concentration, F_max is the maximum fluorescence at saturation, and [Analyte] is the analyte concentration.

-

-

Procedure:

-

Plot 1/(F - F₀) on the y-axis versus 1/[Analyte] on the x-axis.

-

The plot should be linear for a 1:1 binding stoichiometry.

-

Calculate K_a as the ratio of the intercept to the slope.

-

C. Calculation of the Limit of Detection (LOD):

The LOD is the lowest concentration of an analyte that can be reliably detected.

-

Equation: LOD = 3σ / k

-

Where: σ is the standard deviation of the blank (fluorescence intensity of the sensor alone, measured multiple times) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).[13]

-

-

Procedure:

-

Measure the fluorescence intensity of the sensor solution (blank) at least 10 times and calculate the standard deviation (σ).

-

Perform a titration at very low analyte concentrations and plot the fluorescence intensity versus [Analyte].

-

Determine the slope (k) of the initial linear part of this plot.

-

Calculate the LOD using the equation.

-

IV. Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Photophysical Properties of a Hypothetical Sensor "AS23"

| Parameter | Value | Conditions |

| Absorption λ_max | 385 nm | HEPES Buffer, pH 7.4 |

| Emission λ_max | 450 nm | HEPES Buffer, pH 7.4 |

| Stokes Shift | 65 nm | - |

| Quantum Yield (Φ_F) | 0.05 (free) | Quinine Sulfate Std. |

| Quantum Yield (Φ_F) | 0.65 (+ Analyte) | Quinine Sulfate Std. |

Table 2: Performance Metrics of Sensor "AS23" for Hg²⁺

| Parameter | Value | Method |

| Binding Constant (K_a) | 2.5 x 10⁵ M⁻¹ | Benesi-Hildebrand Plot |

| Stoichiometry | 1:1 | Job's Plot Analysis |

| Limit of Detection (LOD) | 45 nM | 3σ / k Method |

| Response Time | < 1 minute | Time-course fluorescence |

V. References

-

ACS Applied Polymer Materials Ahead of Print - ACS Publications . (n.d.). ACS Publications. Retrieved January 25, 2026, from

-

An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application . (n.d.). National Institutes of Health. Retrieved January 25, 2026, from

-

An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells . (n.d.). National Institutes of Health. Retrieved January 25, 2026, from

-

Recent advances in the syntheses of anthracene derivatives . (n.d.). National Institutes of Health. Retrieved January 25, 2026, from

-

An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability . (n.d.). MDPI. Retrieved January 25, 2026, from

-

Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids . (n.d.). SciSpace. Retrieved January 25, 2026, from

-

Fluorescence Quantum Yields—Methods of Determination and Standards . (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+ . (2018). ACS Omega. Retrieved January 25, 2026, from [Link]

-

Photophysical Properties of Anthracene Derivatives . (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

The detection limit was determined from the fluorescence titration data based on a reported method . (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals . (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

A new ICT and CHEF based visible light excitable fluorescent probe easily detects “in vivo” Zn2+ - Supporting Information . (n.d.). Retrieved January 25, 2026, from [Link]

-

Systematic Investigation of the Excited-State Properties of Anthracene-Dicarboxylic Acids | Request PDF . (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

A Guide to Recording Fluorescence Quantum Yields . (n.d.). HORIBA. Retrieved January 25, 2026, from [Link]

Sources

- 1. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.horiba.com [static.horiba.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

Use of Anthracene-2,3-dicarboxylic acid in dye-sensitized solar cells (DSSCs)

An Application and Protocol Guide to the Use of Anthracene-Based Dyes in Dye-Sensitized Solar Cells

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of anthracene-based organic dyes, with a particular focus on the role of dicarboxylic acid moieties as anchoring groups, in the context of Dye-Sensitized Solar Cells (DSSCs). We delve into the fundamental principles of molecular design for these sensitizers, detailing the synergistic functions of the donor, π-bridge, and acceptor components. This guide offers field-proven, step-by-step protocols for dye synthesis, DSSC fabrication, and performance characterization. The causality behind experimental choices is explained to provide a deeper understanding of the technology. All methodologies are supported by authoritative citations to ensure scientific integrity and to provide a foundation for further research and development in this promising area of photovoltaics.

Introduction to Dye-Sensitized Solar Cells and Anthracene Dyes

Dye-Sensitized Solar Cells (DSSCs) represent a significant class of photovoltaic technology that mimics the natural process of photosynthesis. A DSSC is comprised of a dye-adsorbed nanocrystalline semiconductor photoanode, a catalyst-coated counter electrode, and a redox-active electrolyte that fills the space between them[1]. The dye, or sensitizer, is the heart of the device, responsible for absorbing sunlight and initiating the process of converting light into electrical energy.

Among the various classes of organic sensitizers, anthracene-based dyes have emerged as highly promising candidates.[2][3] Their rigid, planar structure and extended π-conjugation lead to several advantageous properties, including:

-

Broad Absorption Spectra: Anthracene moieties help in broadening the light absorption range of the dye.[4]

-

High Molar Extinction Coefficients: This allows for efficient light harvesting with thinner semiconductor films.[3]

-

Tunable Photophysical Properties: The anthracene scaffold can be readily modified with various functional groups to fine-tune the dye's optical and electrochemical characteristics.[2]

-

Suppression of Charge Recombination: The bulky nature of the anthracene unit can act as a barrier, preventing the recombination of injected electrons with the electrolyte, thereby improving the open-circuit voltage (Voc).[4]

A critical feature of any DSSC dye is its ability to strongly adsorb onto the semiconductor (typically TiO₂) surface. This is achieved through an anchoring group. Carboxylic acids are the most common and effective anchoring groups. The use of a dicarboxylic acid moiety, such as in Anthracene-2,3-dicarboxylic acid, can theoretically provide a more robust binding to the TiO₂ surface, potentially enhancing both electron injection efficiency and the long-term stability of the device.

The Donor-π-Acceptor (D-π-A) Design Principle

The performance of an organic dye in a DSSC is fundamentally governed by its molecular architecture. The most successful design strategy is the Donor-π-Acceptor (D-π-A) framework, which facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation.[4][5]

-

Donor (D): An electron-rich unit (e.g., arylamines) that provides the electron upon excitation.

-

π-Bridge (π): A conjugated system (e.g., anthracene) that connects the donor and acceptor. It influences the dye's absorption spectrum and helps in spatially separating the oxidized donor from the injected electron on the TiO₂ surface.[4]

-

Acceptor (A): An electron-deficient unit that pulls the electron density away from the donor. This group also serves to anchor the dye to the TiO₂ surface, facilitating electron injection. Common acceptors include cyanoacrylic acid and carboxylic acid groups.[5]

Application Notes: Performance of Anthracene Dyes in DSSCs

Mechanism of Action

The conversion of light to electricity in a DSSC using an anthracene-based dye follows a well-defined sequence of events. Understanding this process is key to interpreting performance data and designing better sensitizers.

-

Light Absorption: The anthracene dye (D-π-A) absorbs a photon (hν), promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

-

Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band (CB) of the TiO₂ semiconductor. The alignment of the dye's LUMO energy level above the TiO₂ CB edge is critical for this process to be efficient.

-

Charge Transport: The injected electron percolates through the network of TiO₂ nanoparticles to the conductive glass substrate (the anode).

-

Dye Regeneration: The oxidized dye molecule (D⁺-π-A) is reduced back to its ground state by accepting an electron from a redox mediator (typically I⁻/I₃⁻) in the electrolyte.

-

Electrolyte Regeneration: The oxidized redox mediator (I₃⁻) diffuses to the counter electrode (cathode), where it is reduced back to I⁻, completing the circuit.

A primary loss mechanism is charge recombination, where the injected electron in the TiO₂ recombines with either the oxidized dye or the electrolyte. Bulky substituents on the anthracene core can create a blocking layer on the TiO₂ surface, effectively suppressing this recombination.[4][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mahendrapublications.com [mahendrapublications.com]

- 6. Novel anthracene-based organic dyes as co-sensitizers of porphyrins for developing efficient dye-sensitized solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Anthracene-2,3-dicarboxylic Acid

Welcome to the technical support center for the synthesis of Anthracene-2,3-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your yield and purity.

I. Overview of Synthetic Strategies

The synthesis of this compound is a challenging endeavor, primarily due to the stability of the anthracene core and the potential for multiple side reactions. Two principal routes are commonly considered, each with its own set of advantages and challenges.

-

Route A: Direct Oxidation. This is a direct and atom-economical approach starting from 2,3-dimethylanthracene. The core of this method is the strong oxidation of the two methyl groups to carboxylic acids.

-

Route B: Diels-Alder Cycloaddition. This convergent synthesis involves constructing the anthracene core through a [4+2] cycloaddition, followed by aromatization and subsequent functional group manipulation. A common pathway involves the reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene.[1]

The choice between these routes often depends on the availability of starting materials, scalability requirements, and the desired purity profile of the final product.

Caption: High-level comparison of primary synthetic routes.

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for higher purity?

A1: Route B, the Diels-Alder approach, often provides a cleaner product profile. While it involves more steps, the reactions are typically more selective. The direct oxidation of 2,3-dimethylanthracene (Route A) can suffer from incomplete oxidation (yielding aldehydes or alcohols) or over-oxidation, leading to ring cleavage and a complex mixture that is difficult to purify.

Q2: What are the most critical parameters to control in the direct oxidation of 2,3-dimethylanthracene (Route A)?

A2: The three most critical parameters are:

-

Temperature: High temperatures can lead to decarboxylation or the formation of tar-like byproducts. Careful temperature control is essential.

-

Oxidant Stoichiometry: An excess of the oxidizing agent is necessary to drive the reaction to completion, but a large excess can promote side reactions. Precise calculation of equivalents is key.

-

Reaction Time: Insufficient time will result in low conversion, while excessive time increases the risk of product degradation. The reaction should be monitored by a suitable technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: My Diels-Alder reaction (Route B) is not proceeding. What is a common cause?

A3: A frequent issue is the purity of the diene, 2,3-dimethyl-1,3-butadiene. It is volatile and prone to polymerization, especially if inhibitors have been removed or are exhausted. Ensure you are using a fresh, properly stored diene. Additionally, since the reaction is thermally driven, ensure your solvent (e.g., ethanol, xylene) reaches and maintains the required reflux temperature.[1][2]

III. Troubleshooting Guide: Yield & Purity Issues

Problem 1: Low or No Yield in Direct Oxidation (Route A)

Q: I am attempting to oxidize 2,3-dimethylanthracene with sodium dichromate, but my yield is consistently below 20%, or I recover only starting material. What's going wrong?

A: This is a common and frustrating issue stemming from several potential causes. Let's break down the possibilities.

-

Causality - Insufficient Activation: The oxidation of methyl groups on an aromatic ring is an energetically demanding reaction. The issue often lies with the reaction conditions not being harsh enough to initiate and sustain the oxidation.

-

Solution 1: Solvent Choice. The reaction is often performed in a high-boiling solvent like glacial acetic acid or a mixture of acetic acid and acetic anhydride.[3] These solvents help solubilize the starting material and can withstand the high temperatures required for oxidation. Using a lower-boiling solvent will prevent the reaction from reaching the necessary activation energy.

-

Solution 2: Temperature and Reflux. Ensure you are achieving a vigorous and sustained reflux. A common mistake is insufficient heating or a poorly insulated apparatus, leading to a lower-than-expected internal temperature.[4]

-

Solution 3: Purity of Starting Material. The starting 2,3-dimethylanthracene must be pure. Common impurities from coal tar, such as phenanthrene and carbazole, can interfere with the reaction or consume the oxidant.[5][6] Consider recrystallizing your starting material before use.

-

-

Causality - Oxidant Decomposition/Inactivity:

-

Solution: Ensure your oxidizing agent (e.g., sodium dichromate, potassium permanganate) is fresh and has been stored correctly. If using Cr(VI) reagents, the acidic medium is crucial for forming the active chromic acid species. Verify the pH and concentration of your acid.

-

Problem 2: Product is a Dark, Intractable Tar (Both Routes)

Q: After the oxidation step, my reaction mixture is a dark brown or black tar, and I cannot isolate any crystalline product. What happened?

A: Tar formation is indicative of polymerization or decomposition, which is almost always caused by excessive heat or overly harsh conditions.

-

Causality - Over-oxidation and Ring Cleavage: The anthracene core, while aromatic, is susceptible to attack by strong oxidants at high temperatures, especially at the 9 and 10 positions.[7] This can lead to the formation of anthraquinones and, eventually, cleavage of the aromatic rings into smaller, highly reactive species that polymerize.

-

Solution 1: Gradual Addition of Oxidant. Instead of adding the oxidant all at once, add it portion-wise over a longer period. This maintains a lower instantaneous concentration of the oxidant and helps control the reaction's exotherm.

-

Solution 2: Precise Temperature Control. Use an oil bath and a temperature controller to maintain the reaction temperature within a narrow range (e.g., ±2 °C). Avoid direct heating with a mantle, which can create hot spots.[8]

-

Solution 3: Reaction Quenching. As soon as TLC/HPLC indicates the consumption of the starting material or intermediate, quench the reaction immediately by pouring it into cold water or an appropriate quenching solution. Do not let it reflux for an extended "just in case" period.

-

Problem 3: Difficulty Purifying the Final Product

Q: My crude product is a light brown powder, but I'm struggling to get a clean NMR spectrum. Recrystallization doesn't seem to remove the impurities.

A: This points to the presence of closely related impurities that co-crystallize with your desired product.

-

Causality - Incomplete Reaction: The most likely impurity is the mono-acid (2-methylanthracene-3-carboxylic acid). Its polarity and structure are very similar to the di-acid, making separation by simple recrystallization difficult.

-

Solution 1: Derivatization. A classic technique is to convert the crude acid mixture to its dimethyl ester derivatives using methanol and a catalytic amount of sulfuric acid. The esters (dimethyl, monomethyl, and unreacted dimethylanthracene) have significantly different polarities and can be readily separated by column chromatography on silica gel. After separation, the pure dimethyl ester of the desired product can be hydrolyzed back to the pure di-acid.

-

Solution 2: pH-Based Extraction. You can attempt a fractional extraction. Dissolve the crude product in a base like sodium carbonate solution. The di-acid is more acidic than the mono-acid and will be deprotonated more readily. By carefully and slowly acidifying the solution, it may be possible to precipitate the products at slightly different pH ranges, though this can be challenging to perform effectively.

-

-

Causality - Side Products: Another common impurity is anthraquinone-2,3-dicarboxylic acid, formed if the 9 and 10 positions of the anthracene ring are oxidized.

Caption: Decision workflow for product purification.

IV. Experimental Protocols

Protocol A: Direct Oxidation of 2,3-Dimethylanthracene

This protocol is adapted from analogous oxidation reactions of alkylated polycyclic aromatic hydrocarbons.[10]

Step 1: Reaction Setup

-

To a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,3-dimethylanthracene (1.0 eq).

-

Add glacial acetic acid as the solvent (approx. 20 mL per gram of starting material).

-

Begin stirring and heat the mixture to a gentle reflux (approx. 118 °C) using a temperature-controlled oil bath.

Step 2: Oxidation

-

In a separate beaker, prepare a solution of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) (approx. 4.5 eq) in a minimal amount of water and glacial acetic acid.

-

Once the anthracene solution is refluxing, add the oxidant solution dropwise via the dropping funnel over 2-3 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.

-

After the addition is complete, continue to heat at reflux for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the dark green/brown mixture into a large beaker containing ice water (approx. 10x the reaction volume).

-